molecular formula C12H14BrNO2 B14866436 5-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid

5-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B14866436
M. Wt: 284.15 g/mol
InChI Key: LJDMREXUBCRUQH-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that features a bromophenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound as the starting material.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using various reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the bromophenyl group or the carboxylic acid group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar in structure but lacks the pyrrolidine ring.

    3-(4-Bromophenyl)propionic acid: Contains a bromophenyl group but has a different carbon chain length.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A more complex derivative with additional functional groups.

Uniqueness

5-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of both a bromophenyl group and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

5-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14BrNO2/c1-14-7-9(12(15)16)6-11(14)8-2-4-10(13)5-3-8/h2-5,9,11H,6-7H2,1H3,(H,15,16)

InChI Key

LJDMREXUBCRUQH-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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